molecular formula C8H11BO3 B1419798 (3-Methoxy-5-methylphenyl)boronic acid CAS No. 725251-81-0

(3-Methoxy-5-methylphenyl)boronic acid

Cat. No. B1419798
M. Wt: 165.98 g/mol
InChI Key: DJBDBFHWWWCNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Methoxy-5-methylphenyl)boronic acid” is a chemical compound with the molecular formula C8H11BO3 . It has a molecular weight of 165.98 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “(3-Methoxy-5-methylphenyl)boronic acid” is 1S/C8H11BO3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5,10-11H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Chemical Reactions Analysis

Boronic acids, including “(3-Methoxy-5-methylphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

  • Food Technology Applications :

    • Boronic acids, including derivatives like (3-Methoxy-5-methylphenyl)boronic acid, have been investigated for their potential to specifically reduce fructose in food matrices such as fruit juice. This is based on their ability to form esters with diol structures. Such applications could have significant implications for the food industry, particularly in the context of sugar reduction (Pietsch & Richter, 2016).
  • Applications in Organic Synthesis :

    • The use of boronic acids, including variants like (3-Methoxy-5-methylphenyl)boronic acid, in organic synthesis is well-documented. They are involved in reactions such as the Suzuki–Miyaura coupling, which is pivotal in creating complex organic structures. These reactions are integral to the synthesis of various natural products and organic materials (Sun et al., 2015).
  • Photophysical and Fluorescence Studies :

    • Research has explored the fluorescence quenching properties of boronic acid derivatives, including (3-Methoxy-5-methylphenyl)boronic acid. Such studies are significant in the context of developing new materials with specific photophysical properties and potential applications in sensing and imaging technologies (Geethanjali et al., 2015).
  • Applications in Catalysis :

    • Boronic acids have been used as catalysts in various chemical reactions. For instance, research has indicated that derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including those related to (3-Methoxy-5-methylphenyl)boronic acid, can act as efficient catalysts for the formation of direct amides between carboxylic acids and amines (Arnold et al., 2008).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Boronic acids, including “(3-Methoxy-5-methylphenyl)boronic acid”, continue to be valuable building blocks in organic synthesis . Future research may focus on developing new reactions involving these compounds, as well as improving the efficiency and selectivity of existing reactions.

properties

IUPAC Name

(3-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBDBFHWWWCNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668506
Record name (3-Methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-5-methylphenyl)boronic acid

CAS RN

725251-81-0
Record name (3-Methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methoxy-5-methylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Methoxy-5-methylphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Methoxy-5-methylphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Methoxy-5-methylphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-Methoxy-5-methylphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Methoxy-5-methylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.